molecular formula C6H8ClNOS B586841 4-Amino-2-mercapto-phenol Hydrochloride CAS No. 98140-58-0

4-Amino-2-mercapto-phenol Hydrochloride

Cat. No.: B586841
CAS No.: 98140-58-0
M. Wt: 177.646
InChI Key: UYOHMGJIJXKLLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2-mercapto-phenol Hydrochloride typically involves the reaction of 4-nitrophenol with thiourea under acidic conditions to yield 4-nitro-2-mercapto-phenol. This intermediate is then reduced to 4-amino-2-mercapto-phenol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-mercapto-phenol Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2-mercapto-phenol Hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-mercapto-phenol Hydrochloride involves its ability to interact with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (amino and mercapto) and its hydrochloride salt form, which enhances its solubility and reactivity in various chemical and biological applications .

Properties

IUPAC Name

4-amino-2-sulfanylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHMGJIJXKLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747007
Record name 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98140-58-0
Record name 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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